N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide
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Overview
Description
“N-(benzo[d]thiazol-6-yl)benzamide” is a chemical compound with the molecular formula C14H10N2OS . It’s also known as Benzamide, N-6-benzothiazolyl- .
Synthesis Analysis
The synthesis of similar compounds, such as “N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide”, has been reported . These compounds were synthesized through reactions with Ru(PPh 3) 3 ClH(CO) and Ru(PPh 3) 3 (CO) 2 H 2 precursors .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied . The Ru(II) complexes were characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .
Chemical Reactions Analysis
The Ru(II) complexes displayed moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru(II) complexes were dependent on both the carboxamidate and auxiliary ligands .
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems by synthesizing arylsulfonamides and benzamides with notable antimicrobial and antifungal properties. These compounds have been shown to possess sensitivity towards both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Specifically, compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide demonstrated high antimicrobial activity, highlighting its potential for further studies (Sych et al., 2019).
Carbonic Anhydrase Inhibition
Novel metal complexes of heterocyclic sulfonamide have been synthesized and shown to possess strong inhibitory properties against carbonic anhydrase (CA), a crucial enzyme for various physiological processes. These complexes have been evaluated in vitro for their inhibitory effects on human carbonic anhydrase isoenzymes hCA-I and hCA-II, displaying very powerful inhibition compared to acetazolamide, a standard CA inhibitor (Büyükkıdan et al., 2013).
Anticancer Activity
A series of N-substituted benzamides, including derivatives with thiazolyl and ethylsulfonyl groups, have been designed and synthesized for evaluation against various cancer cell lines. These compounds have shown moderate to excellent anticancer activity, with some derivatives exhibiting higher activity than the reference drug, etoposide. This suggests the potential of such compounds in the development of new anticancer therapies (Ravinaik et al., 2021).
Electrophysiological Activity
Compounds related to N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide have been synthesized and studied for their cardiac electrophysiological activity. These studies have identified compounds with class III electrophysiological activity, indicating potential applications in treating arrhythmias. The research highlights the importance of the imidazolyl moiety in producing class III activity, suggesting a pathway for the development of new therapeutic agents (Morgan et al., 1990).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that the functionalization of similar compounds influences their solid-state arrangement, absorption, and fluorescence properties .
Action Environment
It’s known that the environment can significantly impact the behavior of similar compounds .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-2-23(20,21)13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)22-10-17-14/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQRUMMWNSQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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